1-(3-Bromopropyl)-2-ethylbenzene is an organic compound characterized by the presence of a bromopropyl group and an ethyl group attached to a benzene ring. Its molecular formula is and it has a molecular weight of 227.14 g/mol. This compound is significant in organic synthesis, serving as an intermediate in the production of various chemicals and materials.
1-(3-Bromopropyl)-2-ethylbenzene belongs to the class of aromatic compounds due to its benzene ring structure. It is classified as a bromoalkylbenzene, with applications in medicinal chemistry and material science. The compound can be sourced from chemical suppliers specializing in organic compounds, such as BenchChem and Capot Chemical Company .
The synthesis of 1-(3-Bromopropyl)-2-ethylbenzene can be achieved through several methods:
The reactions typically occur under inert atmospheric conditions to minimize side reactions and ensure high purity of the final product.
The molecular structure of 1-(3-Bromopropyl)-2-ethylbenzene features a benzene ring with two substituents: a bromopropyl group at the meta position and an ethyl group at the para position.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 227.14 g/mol |
IUPAC Name | 1-(3-bromopropyl)-2-ethylbenzene |
InChI | InChI=1S/C11H15Br/c1-2-10-6-3-4-7-11(10)8-5-9-12/h3-4,6-7H,2,5,8-9H2,1H3 |
InChI Key | ORAFNCIMPKRXDR-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC=CC=C1CCCBr |
1-(3-Bromopropyl)-2-ethylbenzene participates in various chemical reactions:
The reactivity of this compound is influenced by its structure; the presence of both bromine and ethyl groups provides distinct pathways for chemical transformations, making it versatile in synthetic organic chemistry.
The mechanism of action for 1-(3-Bromopropyl)-2-ethylbenzene varies depending on its application:
1-(3-Bromopropyl)-2-ethylbenzene exhibits several notable physical properties:
The chemical properties include:
These properties make it suitable for various applications in organic synthesis and industrial processes .
1-(3-Bromopropyl)-2-ethylbenzene has several scientific uses:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2